molecular formula C19H21NO3 B12412146 N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7

N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7

Cat. No.: B12412146
M. Wt: 318.4 g/mol
InChI Key: CMPHSKQRGJSKJX-REFMITASSA-N
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Description

N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of D-phenylalanine, where the hydrogen atoms are replaced with deuterium (d7), making it useful for various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 involves several steps, starting with the protection of the amino group of D-phenylalanineThe final step involves the incorporation of deuterium atoms to achieve the d7 labeling .

Industrial Production Methods

Industrial production of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium labeling allows for precise tracking and analysis of metabolic processes. Molecular targets and pathways include amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine: The non-deuterated version of the compound.

    N–[4-(1-Methylethyl)benzoyl]-L-phenylalanine: The L-isomer of the compound.

    N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d5: A similar compound with fewer deuterium atoms.

Uniqueness

N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is unique due to its complete deuterium labeling, which provides enhanced stability and precision in analytical applications compared to its non-deuterated and partially deuterated counterparts .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

318.4 g/mol

IUPAC Name

(2R)-2-[[4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1/i1D3,2D3,13D

InChI Key

CMPHSKQRGJSKJX-REFMITASSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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